N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a pyrimidinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide under specific conditions.
Formation of the Benzamide Moiety: The final step involves coupling the pyrimidinyl intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at the pyrimidine ring or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluoromethyl or dimethylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, amines, and other nucleophiles or electrophiles.
Major Products
Oxidation Products: May include N-oxides or hydroxylated derivatives.
Reduction Products: Could be amines or alcohols.
Substitution Products: Various substituted benzamides or pyrimidines.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Material Science: In the development of novel materials with specific properties.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Receptor Binding: For studying receptor-ligand interactions.
Medicine
Pharmacology: As a lead compound in drug discovery for various therapeutic areas.
Diagnostics: In the development of diagnostic agents.
Industry
Agriculture: As a potential agrochemical.
Polymer Science: In the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of “N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and stability, while the dimethylamino group may facilitate its solubility and cellular uptake. The pyrimidinyl moiety can interact with specific active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)pyrimidin-4-yl)-2-(trifluoromethyl)benzamide
- N-(6-methylpyrimidin-4-yl)-2-(trifluoromethyl)benzamide
- N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)-benzamide
Uniqueness
“N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide” is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the dimethylamino group improves solubility and bioavailability. The pyrimidinyl moiety provides specificity in binding to molecular targets.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-10-8-11(22-15(21-10)23(2)3)9-20-14(24)12-6-4-5-7-13(12)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGAIMFYWCUCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.